(R)-(+)-Bornylamine

Catalog No.
S1895730
CAS No.
32511-34-5
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Bornylamine

CAS Number

32511-34-5

Product Name

(R)-(+)-Bornylamine

IUPAC Name

(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8+,10+/m1/s1

InChI Key

MDFWXZBEVCOVIO-KTOWXAHTSA-N

SMILES

CC1(C2CCC1(C(C2)N)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2N

Asymmetric Synthesis

(R)-(+)-Bornylamine serves as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center can influence the stereochemistry of newly formed bonds during a reaction, leading to the desired enantiomer of a product molecule. Research has explored (R)-(+)-Bornylamine's application in synthesizing various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [PubChem: (R)-bornylamine, ].

Material Science

(R)-(+)-Bornylamine's ability to self-assemble has made it interesting for material science research. Studies have investigated its use in creating supramolecular structures, liquid crystals, and gels with specific properties. These materials have potential applications in areas like drug delivery, sensors, and organic electronics [ScienceDirect: Enantioselective self-assembly of bornylamine derivatives into chiral nanotubes and hollow spheres, ].

Neuroscience Research

(R)-(+)-Bornylamine exhibits potential for modulating neurotransmission in the brain. Studies suggest it may interact with specific receptors, influencing memory, learning, and behavior. Research is ongoing to explore its therapeutic potential for neurological disorders like Alzheimer's disease and Parkinson's disease [ACS Publications: Enantioselective Interactions of Bornylamine Derivatives with Nicotinic Acetylcholine Receptors, ].

(R)-(+)-Bornylamine is a chiral amine derived from bornane, a bicyclic compound that originates from camphor. It is characterized by its unique structure, which includes a secondary amine functional group. The molecular formula of (R)-(+)-Bornylamine is C10_{10}H17_{17}N, and it possesses a molecular weight of approximately 165.25 g/mol. This compound is notable for its potential applications in asymmetric synthesis and as a chiral ligand in coordination chemistry.

The specific mechanism of action of (R)-(+)-Bornylamine depends on the application. However, its potential fungicidal and insecticidal properties are believed to be related to its ability to disrupt cell membranes of target organisms []. More research is needed to fully understand its mechanism of action in these areas.

, predominantly due to its amine functionality. Some key reactions include:

  • Formation of Chiral Ligands: (R)-(+)-Bornylamine can be used to synthesize chiral nitrogen ligands, which are valuable in catalysis and coordination chemistry. For instance, it has been utilized in the synthesis of bis-(R)-(+)-bornylacenaphthenequinonediimine, highlighting its role as a precursor for more complex ligands .
  • N-Alkylation Reactions: The amine group allows for N-alkylation, which can lead to the formation of various derivatives that may exhibit different biological activities or catalytic properties .
  • Condensation Reactions: It can also undergo condensation reactions with carbonyl compounds, leading to the formation of imines or other nitrogen-containing compounds.

(R)-(+)-Bornylamine exhibits several biological activities that make it of interest in medicinal chemistry. It has shown potential as an anti-inflammatory agent and has been investigated for its effects on the central nervous system. Its chiral nature allows it to interact selectively with biological targets, which is crucial for developing pharmaceuticals with specific therapeutic effects.

Several methods exist for synthesizing (R)-(+)-Bornylamine:

  • Direct Amination: One common method involves the direct amination of bornyl derivatives using ammonia or primary amines under specific conditions to yield (R)-(+)-Bornylamine.
  • Chiral Pool Synthesis: Utilizing naturally occurring compounds such as camphor, researchers can derive (R)-(+)-Bornylamine through multi-step synthetic routes involving various transformations .
  • One-Step Synthesis: Recent advancements have introduced one-step synthesis methods that utilize readily available starting materials, significantly simplifying the production process .

(R)-(+)-Bornylamine finds applications across various fields:

  • Chiral Ligand in Catalysis: Its ability to form stable complexes with metal ions makes it an excellent candidate as a chiral ligand in asymmetric catalysis .
  • Pharmaceutical Development: Due to its biological activity, it is explored in drug development, particularly for anti-inflammatory and neuroprotective agents.
  • Synthesis of Fine Chemicals: It serves as an intermediate in the synthesis of various fine chemicals and can be used to create more complex organic molecules.

Interaction studies involving (R)-(+)-Bornylamine focus on its binding affinity and selectivity towards various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For example, research has indicated that (R)-(+)-Bornylamine can interact with specific receptors in the central nervous system, influencing neurotransmitter activity .

Several compounds share structural similarities with (R)-(+)-Bornylamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
(S)-(−)-BornylamineChiral amineEnantiomeric form; different biological activity
IsobornylamineBicyclic structureLacks the amine group; used in different syntheses
CamphorBicyclic structurePrecursor; lacks amine functionality
1-AminoborneolBicyclic structureContains hydroxyl group; different reactivity

(R)-(+)-Bornylamine's unique configuration and properties distinguish it from these similar compounds, particularly in its application as a chiral ligand and its specific biological activities.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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